Molsidomine-d5 is synthesized from molsidomine through specific chemical modifications that incorporate deuterium. This compound falls under the broader classification of cardiovascular agents, specifically as a vasodilator and nitric oxide donor. It is primarily used in research settings to study the effects of deuteration on drug metabolism and efficacy.
The synthesis of molsidomine-d5 can be achieved through various methods, including mechanochemical approaches. One effective method involves the desymmetrization of cyclic iminosydnones using ball-milling techniques. This approach allows for efficient synthesis while minimizing solvent use, aligning with green chemistry principles .
Key Steps in Synthesis:
Molsidomine-d5 retains the core structure of molsidomine, characterized by its iminosydnone framework. The incorporation of deuterium modifies specific hydrogen atoms in the molecule, which can be analyzed using spectroscopic methods.
Structural Features:
Molsidomine-d5 participates in various chemical reactions typical of iminosydnones, primarily involving the release of nitric oxide. The reaction mechanisms often include:
These reactions are essential for understanding the compound's pharmacodynamics and therapeutic applications.
The mechanism by which molsidomine-d5 exerts its effects involves the conversion to nitric oxide upon hydrolysis. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to decreased blood pressure and increased blood flow.
Key Mechanistic Insights:
Molsidomine-d5 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and application in pharmacological studies.
Molsidomine-d5 serves multiple roles in scientific research:
Molsidomine-d5 is a deuterium-labeled analog of the antianginal drug molsidomine, where five hydrogen atoms are replaced with deuterium isotopes. This strategic modification preserves the core pharmacological activity of the parent compound while introducing unique physicochemical properties essential for advanced analytical applications. As a stable isotope-labeled internal standard, Molsidomine-d5 (C~9~H~9~D~5~N~4~O~4~; CID 71750773) enables precise quantification of molsidomine in biological matrices, leveraging mass spectrometry-based techniques to distinguish it from endogenous compounds [1] [3]. Its primary utility lies in elucidating metabolic pathways, drug disposition mechanisms, and bioanalytical method development without altering the molecule's biological target engagement.
Molsidomine-d5 retains the sydnone imine core of the parent compound, a mesoionic heterocycle responsible for nitric oxide (NO) release. Deuterium atoms are incorporated at five specific sites, typically within the ethyl ester group (–OCD~2~CD~3) and morpholine ring, optimizing metabolic stability while minimizing steric alterations. The molecular weight increases from 242.24 g/mol (molsidomine) to 247.27 g/mol, a shift detectable via mass spectrometry [1] [3].
Deuteration minimally affects lipophilicity (logP) or pKa but significantly alters vibrational frequencies in spectroscopic analyses:
Table 1: Comparative Molecular Properties of Molsidomine and Molsidomine-d5
Property | Molsidomine | Molsidomine-d5 |
---|---|---|
Molecular Formula | C~9~H~14~N~4~O~4~ | C~9~H~9~D~5~N~4~O~4~ |
Monoisotopic Mass (Da) | 242.1015 | 247.1350 |
Isotopic Purity | – | ≥98% (typical) |
Key Spectral Shift | – | Δm/z = +5 (MS) |
Deuterated analogs like Molsidomine-d5 undergo identical phase I/II metabolism as non-deuterated drugs but with altered kinetics. Hepatic hydrolysis converts Molsidomine-d5 to deuterated linsidomine (SIN-1), the active metabolite that releases NO. Deuterium’s kinetic isotope effect (KIE) reduces the rate of CYP-mediated oxidation, prolonging the half-life of the deuterated metabolite by 20–40% compared to non-deuterated controls [2] [3]. This allows researchers to:
As an internal standard in LC-MS/MS, Molsidomine-d5 corrects for matrix effects and extraction variability. Key applications include:
Table 2: Analytical Applications of Molsidomine-d5 in Pharmacokinetic Research
Application | Method | Advantage of Molsidomine-d5 |
---|---|---|
Plasma Quantification | LC-MS/MS (MRM) | Eliminates ion suppression artifacts |
Metabolic Stability Assay | Hepatocyte incubation | KIE reveals rate-limiting oxidation sites |
Excretion Balance | Urine metabolomics | Tracks deuterated vs. non-deuterated metabolites |
Early deuterium labeling (1960s–1980s) relied on catalytic exchange (e.g., D~2~O/Pt), which produced low-specific-activity mixtures. Molsidomine-d5 emerged via synthetic deuteration in the 2000s using:
The 2017 FDA approval of deutetrabenazine (for Huntington’s chorea) validated deuterium’s clinical utility, accelerating demand for analogs like Molsidomine-d5. Key milestones:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: